Belumosudil mesylate, also known by its developmental codes such as KD-025 and WHO11343, is synthesized through various chemical methods and is marketed for clinical use following approval from regulatory bodies like the United States Food and Drug Administration. It falls under the category of anti-fibrotic agents due to its efficacy in modulating immune responses and fibrotic processes .
The synthesis of belumosudil mesylate involves several steps that typically include the formation of the core quinazoline structure followed by the introduction of the phenoxyacetamide side chain. Specific methods may vary, but common techniques include:
The detailed synthetic pathway is often documented in patents and scientific literature, emphasizing the importance of optimizing conditions to improve yield and purity .
Belumosudil mesylate has a complex molecular structure characterized by the following:
The structural representation includes a quinazoline ring fused with an indazole moiety, which contributes to its pharmacological properties. The presence of various functional groups facilitates interactions with biological targets, particularly ROCK2.
Belumosudil mesylate undergoes several key chemical reactions:
These reactions are critical for understanding both the pharmacokinetics and pharmacodynamics of belumosudil mesylate.
Belumosudil mesylate exerts its therapeutic effects primarily through the inhibition of ROCK2. This mechanism involves:
This dual mechanism is pivotal in managing chronic GVHD, where immune dysregulation plays a significant role.
Belumosudil mesylate exhibits several notable physical and chemical properties:
These properties influence formulation strategies for oral administration and impact bioavailability.
Belumosudil mesylate has several significant applications in medical science:
Research continues to explore additional therapeutic avenues, including potential applications in other immune-mediated disorders.
The ROCK inhibition timeline commenced with fasudil hydrochloride (HA-1077), a first-generation pan-ROCK inhibitor approved in Japan (1995) for cerebral vasospasm. Despite demonstrating proof-of-concept for ROCK modulation, fasudil's non-selective inhibition (IC₅₀ ≈ 33 nM for both ROCK1/2) caused dose-limiting hypotension through ROCK1-mediated vascular smooth muscle effects, restricting its therapeutic utility [3] [6]. This catalyzed efforts to develop isoform-selective inhibitors, particularly targeting ROCK2, which governs immune cell polarization and fibrotic signaling. Early candidates like SLx-2119 (later designated KD025/belumosudil) emerged from high-throughput screening of compound libraries optimized for ROCK2 affinity [6] [8].
Key structural innovations enabled unprecedented selectivity:
Table 1: Evolution of ROCK Inhibitors with Selectivity Profiling
Compound | ROCK1 IC₅₀ | ROCK2 IC₅₀ | Selectivity (ROCK2/ROCK1) | Clinical Stage |
---|---|---|---|---|
Fasudil (HA-1077) | 33 nM | 33 nM | 1-fold | Approved (Japan) |
Ripasudil (K-115) | 19 nM | 51 nM | 2.7-fold | Approved (Japan) |
Belumosudil | 24 µM | 105 nM | >200-fold | FDA Approved |
AT13148 | 4 nM | 38 nM | 9.5-fold | Phase I (Terminated) |
Belumosudil's chemical refinement yielded >200-fold selectivity for ROCK2 (IC₅₀ ≈ 105 nM) over ROCK1 (IC₅₀ ≈ 24 µM) – a distinction critical for minimizing cardiovascular adverse effects while maximizing immunomodulatory activity [6] [7]. This selectivity profile established the pharmacological foundation for targeting ROCK2-driven pathologies without broad kinase interference.
Belumosudil's therapeutic efficacy originates from dual-pathway modulation: immune recalibration and fibrosis suppression. Mechanistically, it disrupts pathological signaling cascades through allosteric inhibition of ROCK2's kinase domain, altering phosphorylation dynamics of downstream effectors [5] [7].
Immune Polarization via STAT Regulation
Antifibrotic Mechanisms
Table 2: Key Pathway Modulations by Belumosudil in Preclinical Models
Pathway | Molecular Target | Biological Effect | Experimental Evidence |
---|---|---|---|
STAT3 Phosphorylation | pSTAT3 (Tyr705) Reduction | ↓ Th17/Tfh Differentiation | 82% decrease in IL-17; human PBMC assays [5] |
STAT5 Activation | pSTAT5 (Tyr694) Increase | ↑ Treg Expansion | 4.7-fold Treg increase; murine cGVHD [7] |
Actin Polymerization | F-actin/G-actin Ratio | Inhibits MRTF nuclear translocation | 67% ↓ COL1A1 transcription; lung fibroblasts [3] |
TGF-β/Smad Signaling | pSmad3 (Ser423/425) | Blocks myofibroblast differentiation | 70% ↓ α-SMA; dermal fibrosis models [5] |
B-cell Maturation | CD19⁺/CD27⁺ Plasma Cells | Reduces pathogenic antibody production | 62% ↓ anti-dsDNA IgG; cGVHD patient sera [2] |
Belumosudil represents a therapeutic breakthrough through its precision targeting of immunofibrotic pathways. The ROCKstar trial (NCT03640481) demonstrated 75-77% overall response rates in steroid-refractory cGVHD across all affected organ systems – a significant advance beyond JAK inhibitors like ruxolitinib (ORR ≈49-62%) [2] [4]. Notably, 44% of responders maintained disease control for ≥1 year without progressive fibrosis, confirming its dual antifibrotic/anti-inflammatory efficacy [2] [7].
Key innovations establishing its paradigm-shifting status:
Table 3: Milestones in Belumosudil's Development as a Targeted Therapeutic
Milestone | Year | Significance |
---|---|---|
SLx-2119 (precursor) synthesized | 2008 | First selective ROCK2 inhibitor with >100-fold selectivity [6] |
STAT3/Th17 pathway linkage established | 2016 | Defined immune mechanism in cGVHD models [8] |
Breakthrough Therapy Designation (FDA) | 2020 | Recognition for refractory cGVHD therapy [1] [4] |
Phase II ROCKstar trial ORR 74-77% | 2021 | Pivotal efficacy evidence [2] |
FDA Approval (REZUROCK®) | 2021 | First ROCK2 inhibitor approved for any indication [4] |
EMA/Health Canada Approval | 2022-2023 | Global regulatory validation [3] |
The drug's scientific impact extends beyond cGVHD, with active investigations in diffuse cutaneous systemic sclerosis (NCT04781717) showing reduced modified Rodnan skin scores (mRSS) by ≥30%, and idiopathic pulmonary fibrosis models demonstrating 59% lower collagen deposition [3] [8]. Its capacity to reprogram both adaptive immunity (T-cell polarization) and innate effector cells (myofibroblasts) establishes a new archetype for kinase inhibitors targeting complex immune-fibrotic axes.
Table 4: Standardized Nomenclature for Belumosudil Mesylate
Nomenclature Type | Designation |
---|---|
IUPAC Name | 2-[3-[4-(1H-Indazol-5-ylamino)quinazolin-2-yl]phenoxy]-N-propan-2-ylacetamide methanesulfonate |
CAS Registry | 2109704-99-4 (mesylate) |
Synonyms | KD025, SLx-2119, SAR445761 |
Brand Names | REZUROCK®, Rholistiq® |
Molecular Formula | C₂₇H₂₈N₆O₂·CH₄O₃S |
Molecular Weight | 548.61 g/mol (mesylate salt) |
Therapeutic Category | Kinase Inhibitor, ROCK2 Antagonist |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7